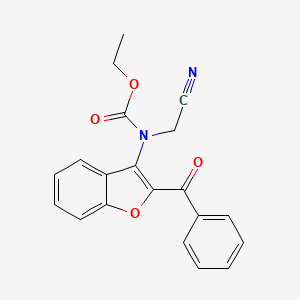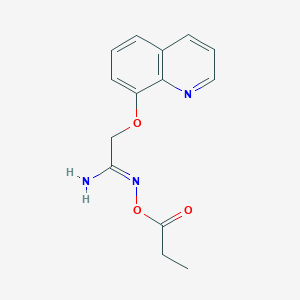![molecular formula C6H6N6S B12899834 4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide CAS No. 90213-36-8](/img/structure/B12899834.png)
4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. . The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE involves its interaction with specific molecular targets, primarily protein kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-AMINOPYRAZOLO[3,4-D]PYRIMIDINE: Shares a similar core structure but lacks the carbothioamide group.
PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE: Another heterocyclic compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness: 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE is unique due to the presence of both amino and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and interactions with various biological targets, enhancing its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
90213-36-8 |
|---|---|
Molekularformel |
C6H6N6S |
Molekulargewicht |
194.22 g/mol |
IUPAC-Name |
4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide |
InChI |
InChI=1S/C6H6N6S/c7-4-2-3(5(8)13)11-12-6(2)10-1-9-4/h1H,(H2,8,13)(H3,7,9,10,11,12) |
InChI-Schlüssel |
SYMHELSHTIKFSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NNC(=C2C(=N1)N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-6-[(E)-(2-phenylpropylidene)amino]quinolin-4(1H)-one](/img/structure/B12899753.png)
![Ethanone, 1-[5-(1-methyl-1H-benzimidazol-2-yl)-2-furanyl]-](/img/structure/B12899754.png)
![5-Chloro-2-oxo-1,2-dihydropyridin-3-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12899759.png)
![N,N-Diethyl-2-{[6-(phenylethynyl)pyridazin-3-yl]oxy}ethan-1-amine](/img/structure/B12899764.png)
![Ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylideneamino]benzoate](/img/structure/B12899771.png)









